n-Dimethylbenzenamine
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Overview
Description
n-Dimethylbenzenamine, also known as N,N-dimethylaniline, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is widely used in the chemical industry as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Dimethylbenzenamine can be synthesized through several methods. One common method is the methylation of aniline using formaldehyde and formic acid, known as the Eschweiler-Clarke reaction. This reaction involves the following steps:
- Aniline reacts with formaldehyde to form N-methylol aniline.
- N-methylol aniline is then reduced by formic acid to produce this compound .
Another method involves the reaction of aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide
- Aniline reacts with dimethyl sulfate or methyl iodide to form N-methyl aniline.
- N-methyl aniline is further methylated to produce this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitrobenzene in the presence of a methylating agent such as methanol. This process involves the following steps:
- Nitrobenzene is hydrogenated to form aniline.
- Aniline is then methylated using methanol in the presence of a catalyst such as palladium or nickel to produce this compound .
Chemical Reactions Analysis
Types of Reactions
n-Dimethylbenzenamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfonation is performed using sulfuric acid or oleum.
Major Products Formed
Oxidation: N,N-dimethylbenzamide, N,N-dimethylbenzoquinone.
Reduction: N-methylaniline, aniline.
Substitution: Various substituted derivatives such as nitro-N,N-dimethylaniline, sulfo-N,N-dimethylaniline, and halo-N,N-dimethylaniline.
Scientific Research Applications
n-Dimethylbenzenamine has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of n-Dimethylbenzenamine involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, affecting their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
n-Dimethylbenzenamine can be compared with other similar compounds, such as:
Aniline: Aniline is the parent compound of this compound, with two hydrogen atoms on the nitrogen atom.
N-Methylaniline: N-Methylaniline has one methyl group and one hydrogen atom on the nitrogen atom.
N,N-Diethylaniline: N,N-Diethylaniline has two ethyl groups on the nitrogen atom.
Conclusion
This compound is a versatile compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various organic compounds. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective use in scientific research and industrial applications.
Biological Activity
n-Dimethylbenzenamine, also known as N,N-dimethylaniline (DMA), is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, including its metabolism, toxicity, and potential therapeutic applications, supported by research findings and data tables.
This compound is characterized by its amine functional group attached to a benzene ring with two methyl groups on the nitrogen. Its chemical structure can be represented as follows:
Metabolism and Toxicity
The metabolism of this compound primarily involves N-oxidation and N-demethylation processes. Studies have shown that flavin-containing monooxygenases (FMO) are responsible for N-oxidation, while cytochrome P450 enzymes facilitate N-demethylation. The primary metabolites identified include N,N-dimethylaniline N-oxide and N-methylaniline .
Toxicological Studies
Toxicity assessments reveal that this compound has an LD50 of approximately 1350 mg/kg in rats when administered orally and 1690 mg/kg through dermal exposure . The compound has been associated with various adverse effects, including potential carcinogenicity. However, it did not induce gene mutations in bacterial assays or DNA damage in mammalian cells .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties, particularly as a component of azo dyes. For instance, studies have shown that derivatives of this compound can act as carcinogens in certain animal models. The structural modifications of the compound significantly influence its biological activity, making it a subject of interest for further investigations into its mechanisms of action .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds related to this compound. For example, derivatives that incorporate this compound into their structure have demonstrated enhanced survival rates of neurons under oxidative stress conditions compared to traditional neuroprotective agents like edaravone .
Case Studies
- Neuroprotection in Ischemic Models : A series of experiments evaluated the neuroprotective effects of this compound derivatives in primary neuron cultures subjected to oxygen-glucose deprivation (OGD). Compounds synthesized from this compound showed improved neuronal survival rates, indicating potential therapeutic applications for ischemic stroke treatment .
- Carcinogenic Potential : In vivo studies involving various species have highlighted the carcinogenic potential of this compound when administered in high doses. These findings necessitate careful consideration regarding its use in pharmaceuticals and consumer products .
Data Tables
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
NHHXNSNCLRMODO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CCN)F |
Origin of Product |
United States |
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